molecular formula Co3O4 B074912 Cobalt tetraoxide CAS No. 1308-06-1

Cobalt tetraoxide

Cat. No. B074912
CAS RN: 1308-06-1
M. Wt: 240.797 g/mol
InChI Key: LBFUKZWYPLNNJC-UHFFFAOYSA-N
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Patent
US07998452B2

Procedure details

A cobalt sulfate solution (1 mol/L) and sodium hydroxide solution (5 mol/L) were prepared respectively. To the cobalt sulfate solution, citric acid was added. The resultant mixture and the sodium hydroxide solution were simultaneously added into a reactor by a cocurrent method, and allowed to react at 50° C. with pH value at 10.5. Hydrogen peroxide was charged uniformly as an oxidant, and the amount thereof was 1.3 times that needed for completely oxidizing the generated cobalt hydroxide. After reaction completion, the solution was aged for 10 hrs at a constant temperature, dried at 110° C., and roasted at 350° C. for 10 hrs to yield spherical tricobalt tetraoxide with diameter D50 of 7.2 μm and tap density of 2.7 g/cm3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:10].[OH-:20].[Na+:21].OO.[OH-].[Co+2].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[OH-:10].[Na+:21].[O-2:20].[O-2:2].[O-2:2].[O-2:2].[Co+2:6].[Co+3:6].[Co+3:6] |f:0.1,3.4,6.7.8,9.10,11.12,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Co+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 50° C. with pH value at 10.5
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
dried at 110° C.
WAIT
Type
WAIT
Details
roasted at 350° C. for 10 hrs
Duration
10 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[OH-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07998452B2

Procedure details

A cobalt sulfate solution (1 mol/L) and sodium hydroxide solution (5 mol/L) were prepared respectively. To the cobalt sulfate solution, citric acid was added. The resultant mixture and the sodium hydroxide solution were simultaneously added into a reactor by a cocurrent method, and allowed to react at 50° C. with pH value at 10.5. Hydrogen peroxide was charged uniformly as an oxidant, and the amount thereof was 1.3 times that needed for completely oxidizing the generated cobalt hydroxide. After reaction completion, the solution was aged for 10 hrs at a constant temperature, dried at 110° C., and roasted at 350° C. for 10 hrs to yield spherical tricobalt tetraoxide with diameter D50 of 7.2 μm and tap density of 2.7 g/cm3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:10].[OH-:20].[Na+:21].OO.[OH-].[Co+2].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[OH-:10].[Na+:21].[O-2:20].[O-2:2].[O-2:2].[O-2:2].[Co+2:6].[Co+3:6].[Co+3:6] |f:0.1,3.4,6.7.8,9.10,11.12,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Co+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 50° C. with pH value at 10.5
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
dried at 110° C.
WAIT
Type
WAIT
Details
roasted at 350° C. for 10 hrs
Duration
10 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[OH-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+3].[Co+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.